2-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
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Overview
Description
2-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound that contains both an imidazole and a pyrimidine ring fused together. The presence of a trifluoromethyl group at the 2-position of the imidazo[1,2-a]pyrimidine structure imparts unique chemical and physical properties to the compound. This compound is of significant interest in medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with a trifluoromethyl-containing aldehyde or ketone in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and the use of solvents such as dimethyl sulfoxide or acetonitrile to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyrimidine derivatives.
Scientific Research Applications
2-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to active sites of enzymes or receptors, often through hydrogen bonding and hydrophobic interactions. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)pyrimidine
- 2-(Trifluoromethyl)imidazole
- 2-(Trifluoromethyl)pyrazole
Uniqueness
2-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is unique due to its fused ring structure, which combines the properties of both imidazole and pyrimidine rings. This fusion results in enhanced stability and unique electronic properties, making it a valuable scaffold for drug design and development .
Properties
CAS No. |
73221-27-9 |
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Molecular Formula |
C7H8F3N3 |
Molecular Weight |
191.15 g/mol |
IUPAC Name |
2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C7H8F3N3/c8-7(9,10)5-4-13-3-1-2-11-6(13)12-5/h4H,1-3H2,(H,11,12) |
InChI Key |
LMRFIUNEMHDWKX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=NC(=CN2C1)C(F)(F)F |
Origin of Product |
United States |
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